

# A Technical Guide to the Spectroscopic Analysis of 6-Nitrochroman-4-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Nitrochroman-4-one

Cat. No.: B1309135

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **6-Nitrochroman-4-one**, a versatile compound utilized in organic synthesis and with potential applications in materials science and the development of fluorescent probes.[\[1\]](#) Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its chemical structure and known spectroscopic values for analogous compounds. It also outlines the standard experimental protocols required for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Chemical Structure

IUPAC Name: 6-nitro-2,3-dihydro-4H-chromen-4-one Molecular Formula: C<sub>9</sub>H<sub>7</sub>NO<sub>4</sub> Molecular Weight: 193.16 g/mol CAS Number: 68043-53-8[\[2\]](#)

The image you are requesting does not exist or is no longer available.

imgur.com

## Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for **6-Nitrochroman-4-one**. These predictions are derived from established principles of spectroscopy and data for structurally similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 2.1.1. $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing nature of the nitro group and the carbonyl group will significantly influence the chemical shifts of the aromatic protons.

| Proton Assignment     | Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|-----------------------|--------------------------------------------|--------------|---------------------------|
| H-5                   | ~8.5                                       | d            | ~2.5                      |
| H-7                   | ~8.3                                       | dd           | ~8.8, 2.5                 |
| H-8                   | ~7.2                                       | d            | ~8.8                      |
| H-2 ( $\text{CH}_2$ ) | ~4.6                                       | t            | ~6.5                      |
| H-3 ( $\text{CH}_2$ ) | ~2.9                                       | t            | ~6.5                      |

### 2.1.2. $^{13}\text{C}$ NMR Spectroscopy

The carbon NMR spectrum will reflect the different chemical environments of the nine carbon atoms in the molecule. The carbonyl carbon is expected to be the most downfield signal.

| Carbon Assignment | Predicted Chemical Shift ( $\delta$ , ppm) |
|-------------------|--------------------------------------------|
| C-2               | ~67                                        |
| C-3               | ~38                                        |
| C-4 (C=O)         | ~188                                       |
| C-4a              | ~120                                       |
| C-5               | ~128                                       |
| C-6               | ~145                                       |
| C-7               | ~124                                       |
| C-8               | ~118                                       |
| C-8a              | ~162                                       |

## Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and nitro functional groups.

| Functional Group          | Predicted Wavenumber<br>( $\text{cm}^{-1}$ ) | Intensity |
|---------------------------|----------------------------------------------|-----------|
| Aromatic C-H stretch      | 3100-3000                                    | Medium    |
| Aliphatic C-H stretch     | 3000-2850                                    | Medium    |
| C=O stretch (ketone)      | 1700-1680                                    | Strong    |
| Aromatic C=C stretch      | 1600-1585, 1500-1400                         | Medium    |
| N-O stretch (nitro group) | 1550-1500, 1370-1330                         | Strong    |
| C-O stretch (ether)       | 1280-1200                                    | Strong    |

## Mass Spectrometry (MS)

The mass spectrum, typically obtained using electrospray ionization (ESI), would be expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z Value | Assignment                                                     |
|-----------|----------------------------------------------------------------|
| 193.04    | $[M]^+$ (Molecular Ion)                                        |
| 194.04    | $[M+H]^+$ (Protonated Molecule)                                |
| 216.03    | $[M+Na]^+$ (Sodium Adduct)                                     |
| Fragments | Loss of $\text{NO}_2$ , CO, and other characteristic fragments |

## Experimental Protocols

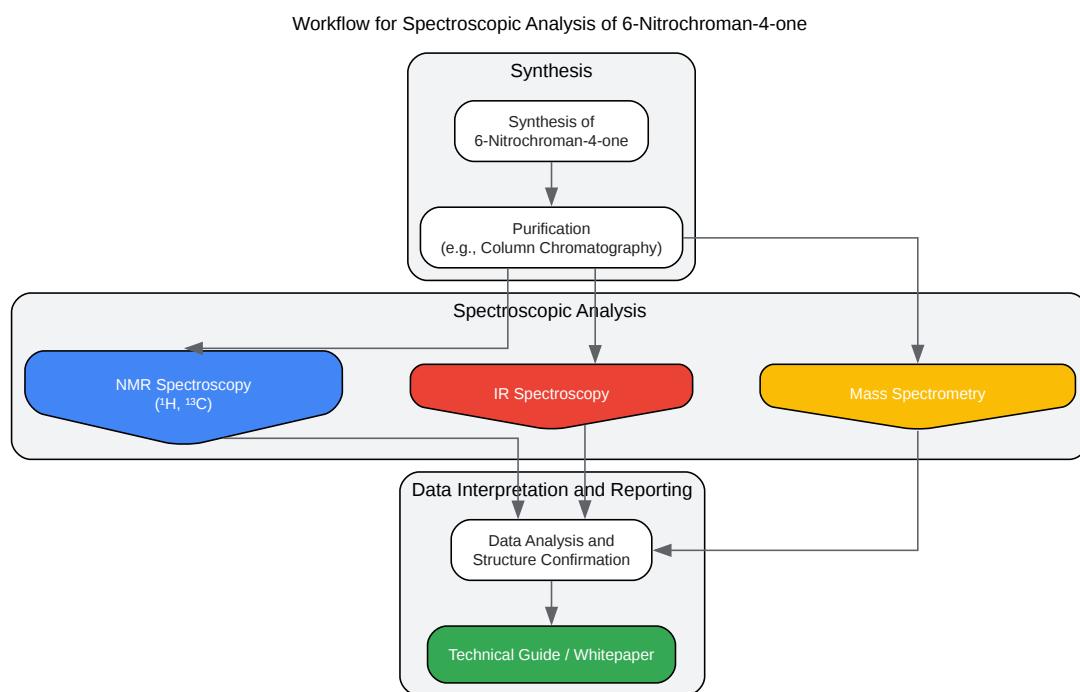
The following are generalized experimental protocols for the spectroscopic analysis of **6-Nitrochroman-4-one**.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Nitrochroman-4-one** in a suitable deuterated solvent (e.g., 0.5-0.7 mL of  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ). The choice of solvent is critical and should be one in which the compound is fully soluble.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Data Acquisition:
  - Transfer the solution to a 5 mm NMR tube.
  - Acquire the  $^1\text{H}$  NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Key parameters to set include the number of scans, relaxation delay, and pulse width.
  - Acquire the  $^{13}\text{C}$  NMR spectrum on the same instrument. Due to the low natural abundance of  $^{13}\text{C}$ , a greater number of scans will be necessary to achieve a good signal-to-noise

ratio.<sup>[3]</sup> Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

## Infrared (IR) Spectroscopy


- Sample Preparation:
  - Solid Sample (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.
  - Solid Sample (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder or clean ATR crystal.
  - Place the sample in the spectrometer.
  - Acquire the IR spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **6-Nitrochroman-4-one** in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:
  - Introduce the sample into the mass spectrometer, commonly via direct infusion or coupled with a liquid chromatography (LC) system.
  - Use an appropriate ionization technique, such as Electrospray Ionization (ESI) in positive ion mode, to generate charged molecules.
  - Acquire the mass spectrum over a suitable  $m/z$  range to observe the molecular ion and potential fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

# Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like **6-Nitrochroman-4-one**.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nbino.com [nbino.com]
- 2. 6-Nitrochroman-4-one | 68043-53-8 | Benchchem [benchchem.com]
- 3. Spectroscopy  $^{13}\text{C}$  NMR and  $^1\text{H}$  NMR - Mesbah Energy [irisotope.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 6-Nitrochroman-4-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1309135#spectroscopic-data-for-6-nitrochroman-4-one-nmr-ir-mass-spec>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)